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  • Product: Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate
  • CAS: 2825005-02-3

Core Science & Biosynthesis

Foundational

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate chemical structure analysis

Title: Structural Elucidation and Analytical Characterization of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate Executive Summary Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Analytical Characterization of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

Executive Summary

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical and agrochemical research[1]. Its unique substitution pattern—featuring a reactive 2-chloro moiety, an electron-withdrawing 5-methanesulfonyl group, and a 3-carboxylate ester—makes it a versatile intermediate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This whitepaper establishes a comprehensive, self-validating analytical framework for the structural confirmation and purity assessment of this compound, detailing the causality behind specific spectroscopic methodologies.

Molecular Anatomy & Analytical Strategy

The pyridine core of this molecule is heavily deactivated by three electron-withdrawing groups (EWGs). This electronic landscape dictates our analytical approach:

  • SNAr Reactivity & Regioisomerism: The chlorine atom at the C2 position is highly activated toward nucleophilic attack due to the adjacent nitrogen and the inductive pull of the C3 ester[2]. Confirming the exact regiochemistry (e.g., distinguishing it from a 6-chloro isomer) requires precise 2D NMR connectivity data.

  • Ionization Dynamics: Despite the electron-deficient nature of the ring, the pyridine nitrogen retains sufficient basicity to be protonated under acidic conditions, making Positive Electrospray Ionization (ESI+) the optimal choice for mass spectrometry.

Below is the integrated analytical workflow designed to ensure absolute structural confidence.

AnalyticalWorkflow Start Synthesized Compound (CAS: 2825005-02-3) NMR 1D & 2D NMR (1H, 13C, HSQC) Start->NMR MS LC-HRMS (ESI+, MS/MS) Start->MS IR FT-IR Spectroscopy (ATR Mode) Start->IR Decision Data Concordance? NMR->Decision MS->Decision IR->Decision Valid Structural Confirmation Validated Decision->Valid Yes Invalid Impurity Profiling Required Decision->Invalid No

Caption: Integrated analytical workflow for the structural validation of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy, a phenomenon well-documented in 3[3]. For this specific molecule, the H6 proton (adjacent to the nitrogen) is profoundly deshielded by both the heteroatom and the adjacent sulfonyl group.

Step-by-Step NMR Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected to provide a clear spectral window for the ester and sulfonyl methyl singlets, which can sometimes be obscured by residual solvent peaks in DMSO-d₆.

  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei to optimize the probe's resonance circuit.

  • Shimming: Execute gradient shimming (Z-axis) to achieve a homogeneous magnetic field.

  • Acquisition: Set the pulse angle to 30°, acquisition time to 3.0 seconds, and relaxation delay (D1) to 2.0 seconds. Accumulate 16 scans for ¹H.

  • Self-Validation Check: The integration ratio of the ester methoxy singlet (~3.9 ppm) to the sulfonyl methyl singlet (~3.2 ppm) must be exactly 3:3. Any deviation indicates co-eluting impurities or incomplete solvent suppression.

Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Assignments

NucleusPositionPredicted Shift (ppm)MultiplicityCoupling (Hz)Assignment Rationale
¹HC68.90 - 9.10Doublet⁴J ≈ 2.0Alpha to N, deshielded by -SO₂CH₃
¹HC48.50 - 8.70Doublet⁴J ≈ 2.0Flanked by ester and sulfonyl EWGs
¹HO-CH₃3.90 - 4.00Singlet-Typical methyl ester
¹HSO₂-CH₃3.10 - 3.30Singlet-Typical methyl sulfone

Mass Spectrometry & Fragmentation Dynamics

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular formula (C₈H₈ClNO₄S)[4]. The presence of a single chlorine atom provides a highly diagnostic isotopic signature[5].

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The acidic modifier ensures the pyridine nitrogen remains protonated during the LC run, preventing peak tailing and maximizing ESI+ ionization efficiency.

  • MS/MS Fragmentation: Isolate the [M+H]⁺ precursor ion (m/z 250.0) in the quadrupole and apply a collision energy (CE) ramp of 15-35 eV using Argon as the collision gas.

  • Self-Validation Check: Verify the exact mass error of the parent ion is < 5 ppm and the ³⁵Cl/³⁷Cl isotopic ratio is exactly 3:1.

MSPathway M [M+H]+ m/z 250.0 F1 Loss of CH3OH m/z 218.0 M->F1 -32 Da (Ester) F2 Loss of SO2CH3 m/z 171.0 M->F2 -79 Da (Sulfonyl) F3 Loss of CO m/z 190.0 F1->F3 -28 Da (Acylium)

Caption: Proposed ESI+ MS/MS fragmentation pathway for the target compound.

Fragmentation Data Summary

Table 2: LC-HRMS/MS Fragmentation Signatures

m/z (Observed)Ion TypeMass Error (ppm)Structural Assignment
249.994[M+H]⁺ (³⁵Cl)< 5.0Intact protonated molecule
251.991[M+H]⁺ (³⁷Cl)< 5.0³⁷Cl Isotope peak (3:1 ratio)
218.000Fragment-Loss of CH₃OH (-32 Da) from ester
171.000Fragment-Loss of SO₂CH₃ (-79 Da) radical

Vibrational Spectroscopy (FT-IR)

While NMR and MS provide connectivity and mass data, FT-IR is the orthogonal technique of choice for definitively validating the oxidation state of the sulfur atom (sulfone vs. sulfoxide) and the presence of the carbonyl group[5].

Step-by-Step ATR-FTIR Protocol
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

    • Causality: Direct solid-state measurement prevents solvent interference in the critical 1700-1300 cm⁻¹ region where ester and sulfonyl stretches occur.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Ensure the maximum absorbance is between 0.2 and 0.8 AU to prevent peak saturation, which can artificially broaden and distort the critical C=O stretch band shape.

Table 3: ATR-FTIR Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
1735StrongEster (C=O)Stretching
1580, 1550MediumPyridine RingC=C, C=N Stretching
1330StrongSulfonyl (SO₂)Asymmetric Stretching
1150StrongSulfonyl (SO₂)Symmetric Stretching
1080MediumAryl ChlorideC-Cl Stretching

References

  • methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate — Chemical Substance Information , NextSDS. 1[1]

  • Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (C8H8ClNO4S) , PubChemLite. 4[4]

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives , BenchChem. 3[3]

  • 3-Bromo-2-fluoro-5-iodopyridine | 697300-72-4 , BenchChem. 5[5]

  • 2-Chloro-5-methoxypyridin-4-amine | 1227586-39-1 , BenchChem. 2[2]

Sources

Exploratory

Advanced Physicochemical Profiling and Synthetic Utility of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Executive Summary: A Privileged Electrophilic Scaffold In modern drug discovery and agrochemical development, high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Executive Summary: A Privileged Electrophilic Scaffold

In modern drug discovery and agrochemical development, highly functionalized pyridines serve as critical building blocks. Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) represents a premium, densely functionalized heterocyclic scaffold. Its unique substitution pattern—featuring a halogen, an ester, and a sulfonyl group on a single pyridine core—creates a highly electron-deficient system. This whitepaper deconstructs the physicochemical properties, electronic causality, and validated experimental workflows for this compound, providing researchers with a robust foundation for its application in complex synthetic pathways.

Physicochemical and Electronic Properties

Understanding the fundamental physical and chemical metrics of this compound is essential for predicting its behavior in solution and optimizing reaction conditions. The data below synthesizes current registry information [1, 2].

Table 1: Core Physicochemical Parameters
PropertyValueScientific Implication
CAS Number 2825005-02-3Unique registry identifier for procurement and compliance.
Molecular Formula C₈H₈ClNO₄SIndicates high heteroatom density.
Molecular Weight 249.67 g/mol Ideal low-molecular-weight building block for lead optimization.
Monoisotopic Mass 248.986 DaCrucial for high-resolution mass spectrometry (HRMS) tracking.
SMILES String COC(=O)C1=C(Cl)N=CC(=C1)S(=O)(=O)CUseful for in silico docking and property prediction.
InChIKey WGCHVZREJJEUGW-UHFFFAOYSA-NStandardized structural hash for database cross-referencing.

Structural Causality and Reactivity Mapping

The synthetic utility of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is dictated by the synergistic electronic effects of its substituents.

  • The Pyridine Nitrogen: Acts as an intrinsic electron sink, lowering the overall electron density of the aromatic ring.

  • The 5-Methanesulfonyl Group (-SO₂CH₃): Exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring.

  • The 3-Methyl Ester Group (-COOCH₃): Provides further electron withdrawal while offering a distinct orthogonal reactive site for subsequent derivatization (e.g., saponification or reduction).

  • The 2-Chloro Substituent: Positioned ortho to the pyridine nitrogen and para to the sulfonyl group, this chlorine atom is highly activated. It serves as an exceptional leaving group for Nucleophilic Aromatic Substitution (SₙAr) and palladium-catalyzed cross-coupling.

ReactivityMap Core Methyl 2-chloro-5-methanesulfonyl pyridine-3-carboxylate C2 2-Chloro Position Core->C2 C3 3-Ester Group Core->C3 C5 5-Sulfonyl Group Core->C5 SNAr SNAr / Cross-Coupling (Highly Activated) C2->SNAr Hydrolysis Saponification / Amidation C3->Hydrolysis EWG Strong EWG (Lowers LUMO) C5->EWG EWG->C2 Activates

Figure 1: Electronic causality and orthogonal reactivity map of the pyridine scaffold.

Standardized Synthetic Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents is explicitly justified by the mechanistic requirements of the substrate.

Nucleophilic Aromatic Substitution (SₙAr) with Primary Amines

Because the 2-chloro position is highly activated, SₙAr can be achieved under relatively mild conditions without the need for transition metal catalysis.

Mechanistic Rationale: We utilize N,N-Dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF stabilizes the highly polar Meisenheimer complex intermediate without forming a tight solvation shell around the incoming nucleophile, thereby accelerating the reaction. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct.

Step-by-Step Protocol:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (1.0 equivalent, e.g., 1.0 mmol, 249.7 mg) in anhydrous DMF (0.1 M concentration, 10 mL).

  • Base Addition: Add DIPEA (2.0 equivalents, 2.0 mmol, 348 µL) dropwise at room temperature.

  • Nucleophile Addition: Add the desired primary amine (1.2 equivalents, 1.2 mmol) to the stirring solution.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block. Monitor via TLC or LC-MS. Full conversion typically occurs within 4–6 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Quench by pouring into 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Start Substrate Preparation (0.1 M in DMF) Base Add Base (DIPEA, 2.0 eq) Start->Base Nu Add Nucleophile (e.g., Amine, 1.2 eq) Base->Nu Heat Thermal Activation (80°C, 4-6 hrs) Nu->Heat Workup Aqueous Workup (EtOAc/H2O) Heat->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Standardized operational workflow for SₙAr functionalization.

Selective Saponification of the 3-Ester

If the synthetic route requires a free carboxylic acid at the 3-position (e.g., for subsequent amide coupling), selective hydrolysis must be performed carefully to avoid degrading the sulfonyl group or causing unwanted side reactions at the 2-position.

Mechanistic Rationale: Lithium hydroxide (LiOH) in a THF/Water mixture is the optimal system. The lithium cation coordinates with the carbonyl oxygen, increasing the electrophilicity of the ester carbon, allowing hydrolysis to occur rapidly at ambient temperature, thereby preserving the integrity of the rest of the molecule.

Step-by-Step Protocol:

  • Dissolve the ester (1.0 eq) in a 3:1 mixture of THF:H₂O (0.2 M).

  • Add LiOH·H₂O (1.5 eq) in one portion at 0 °C.

  • Stir the reaction mixture, allowing it to slowly warm to room temperature over 2 hours.

  • Once LC-MS confirms complete consumption of the starting material, carefully acidify the mixture to pH ~3 using 1M HCl.

  • Extract the precipitated carboxylic acid with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Safety, Handling, and Hazard Mitigation

According to globally harmonized chemical substance databases [1], Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate carries specific hazard classifications that mandate strict laboratory safety protocols.

Hazard Classifications (GHS)
  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness (Specific target organ toxicity — single exposure).

Mitigation Strategy

All handling must occur within a certified Class II chemical fume hood. Operators must wear standard personal protective equipment (PPE), including nitrile gloves (double-gloving recommended during workup), a chemically resistant lab coat, and safety goggles. Given the STOT SE 3 classification, proper ventilation is non-negotiable to prevent inhalation of any aerosolized particulates during transfer or weighing.

References

  • NextSDS Chemical Database , methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate — Chemical Substance Information, NextSDS. Available at: [Link]

  • Chemikart Substance Registry , methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3), A2B Chem. Available at: [Link]

  • PubChemLite , Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (C8H8ClNO4S), University of Luxembourg. Available at:[Link]

Foundational

Comprehensive Physicochemical Profiling of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate: Exact Mass Determination and Synthetic Utility

Executive Summary Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in advanced medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. Characterized by a densely substituted pyridine core, this molecule offers orthogonal reactivity handles that are invaluable for drug discovery campaigns.

For analytical chemists and drug development professionals, the precise characterization of this intermediate is non-negotiable. This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, focusing on the critical distinction between its molecular weight and exact mass, standardized High-Resolution Mass Spectrometry (HRMS) workflows, and the mechanistic rationale behind its synthetic utility.

Physicochemical Properties: Molecular Weight vs. Exact Mass

In the context of pharmaceutical quality control and structural elucidation, distinguishing between average molecular weight and monoisotopic exact mass is a fundamental requirement[2].

  • Molecular Weight (249.67 g/mol ): This value is calculated using the standard atomic weights of the constituent elements, which reflect their natural isotopic abundances. For this compound, the molecular weight is heavily influenced by the natural ~3:1 ratio of Chlorine-35 ( 35Cl ) to Chlorine-37 ( 37Cl ).

  • Exact Mass / Monoisotopic Mass (248.98625 Da): This is the calculated mass of the molecule when considering only the primary, most abundant isotope of each element (i.e., 12C , 1H , 35Cl , 14N , 16O , 32S )[3].

Exact mass determination is essential in HRMS to distinguish the target compound from isobaric impurities—molecules that share the same nominal mass but possess different elemental compositions[4].

Table 1: Core Chemical Identifiers and Mass Parameters
ParameterValue
Chemical Formula C8​H8​ClNO4​S
CAS Registry Number 2825005-02-3
Molecular Weight 249.67 g/mol
Monoisotopic Exact Mass 248.98625 Da
SMILES String COC(=O)C1=C(N=CC(=C1)S(=O)(=O)C)Cl

Data sourced from PubChemLite and chemical inventory databases[1][3].

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To accurately measure the exact mass of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate and verify its isotopic fine structure, a self-validating Liquid Chromatography-HRMS (LC-HRMS) protocol is required. The presence of chlorine and sulfur in the molecule generates a highly specific isotopic signature (M+2 and M+4 peaks) that must be resolved using instruments with a resolving power ( R ) greater than 70,000[2].

Predicted Ionization Adducts

During Electrospray Ionization (ESI), the compound readily forms several adducts. The exact mass-to-charge ( m/z ) ratios for these predicted adducts are critical for tuning the mass spectrometer's inclusion lists[3].

Table 2: Predicted ESI Adducts and Exact m/z Values
Adduct TypeIonization ModeExact m/z (Calculated)Predicted Collision Cross Section (Ų)
[M+H]⁺ Positive (ESI+)249.99353145.4
[M+Na]⁺ Positive (ESI+)271.97547156.3
[M+NH₄]⁺ Positive (ESI+)267.02007163.1
[M-H]⁻ Negative (ESI-)247.97897149.0
Step-by-Step LC-HRMS Protocol

This protocol embeds internal validation to ensure mass accuracy remains within a strict <2 ppm error margin.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile (MeCN) to a stock concentration of 1 mg/mL. Dilute to a final working concentration of 1 µg/mL using a 50:50 MeCN/Water mixture containing 0.1% Formic Acid to promote protonation ([M+H]⁺ formation).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a linear gradient from 5% to 95% organic phase (MeCN + 0.1% Formic Acid) over 5 minutes to separate the target from highly polar synthesis byproducts.

  • Ion Source Tuning (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Mass Analyzer Calibration (Self-Validation Step): Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer set to a resolution of R=100,000 (at m/z 200). Introduce a lock-mass calibrant (e.g., fluorinated phosphazines) continuously via a secondary sprayer. The system must dynamically adjust the mass axis against this known standard to eliminate instrumental drift[2].

  • Data Acquisition & Isotope Matching: Acquire full-scan MS data ( m/z 100–1000). Extract the chromatogram at m/z 249.9935 (± 5 ppm). Validate the identity by confirming the ~3:1 intensity ratio between the m/z 249.9935 ( 35Cl ) and m/z 251.9906 ( 37Cl ) peaks.

HRMS_Workflow A 1. Sample Prep (1 µg/mL in MeCN) B 2. UHPLC Separation (C18, Gradient) A->B C 3. ESI+ Ionization (Capillary 3.5 kV) B->C D 4. Orbitrap MS (Res > 100,000) C->D E 5. Data Analysis (Lock-Mass Validated) D->E

Figure 1: Standardized and lock-mass validated LC-HRMS analytical workflow for exact mass determination.

Synthetic Utility and Mechanistic Rationale

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is highly prized for its orthogonal reactivity, which allows chemists to selectively functionalize different positions on the ring without cross-interference.

Nucleophilic Aromatic Substitution (SNAr) at C2

The defining feature of this molecule is its extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C2 position, where the chloride acts as the leaving group.

Mechanistic Causality: SNAr reactions on aromatic rings are typically slow unless the ring is severely electron-deficient[5]. In this molecule, the electron density of the pyridine ring is drastically depleted by three synergistic factors:

  • The inherent electronegativity and −I/−M (inductive/mesomeric) effects of the pyridine nitrogen[5].

  • The strongly electron-withdrawing methyl ester at C3.

  • The highly electron-withdrawing methanesulfonyl group at C5.

When a nucleophile (such as a primary amine) attacks the C2 carbon, it forms a negatively charged intermediate known as a Meisenheimer complex. The aforementioned electron-withdrawing groups act as "electron sinks," stabilizing this transition state and drastically lowering the activation energy barrier[6]. This allows the displacement of the chloride ion to proceed under exceptionally mild conditions (often at room temperature or with gentle heating), minimizing the formation of side products.

Orthogonal Functionalization Pathways

Beyond the SNAr reactivity at C2, the molecule offers two additional, distinct reaction sites:

  • C3 Ester Hydrolysis: The methyl ester can be selectively saponified using aqueous base (e.g., LiOH) to yield the corresponding carboxylic acid, which can subsequently undergo amide coupling.

  • C5 Sulfonyl Displacement: Under specific transition-metal catalyzed conditions, the methanesulfonyl group can serve as a pseudo-halide leaving group for cross-coupling reactions, or act as a directing group for further functionalization.

Reactivity Core Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate SNAr C2 Position (SNAr with Amines/Anilines) Core->SNAr Nucleophilic Attack Hydrolysis C3 Position (Ester Saponification/Amidation) Core->Hydrolysis Aqueous Base CrossCoupling C5 Position (Sulfonyl Cross-Coupling) Core->CrossCoupling Metal Catalysis

Figure 2: Orthogonal synthetic reactivity pathways of the substituted pyridine core.

Conclusion

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is a structurally sophisticated intermediate whose utility is driven by its profound electron deficiency. Accurate exact mass determination (248.98625 Da) via high-resolution mass spectrometry is an essential self-validating step to confirm its identity and isotopic integrity prior to deployment in complex SNAr and cross-coupling synthetic cascades.

References
  • methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate — Chemical Substance Inform
  • Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (C8H8ClNO4S), PubChemLite (University of Luxembourg),
  • 2490406-07-8 | A2B Chem, Chemikart,
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?, Chemistry StackExchange,
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor, Thieme Connect,
  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery, Longdom Publishing,
  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis, ResearchG

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate: A Technical Guide

Executive Summary & Chemical ContextMethyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) is a highly functionalized, electron-deficient heterocyclic building block[1]. It is frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical ContextMethyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) is a highly functionalized, electron-deficient heterocyclic building block[1]. It is frequently utilized in the synthesis of advanced pharmaceutical intermediates, including COX-2 inhibitors andimidazopyridine-based therapeutics[2]. The presence of three distinct electron-withdrawing groups (chloro, ester, and sulfone) on the pyridine core creates a complex stereoelectronic environment. Understanding its solid-state crystal structure is critical for predicting its solubility, reactivity, and interaction with biological targets during drug development.

This whitepaper details the theoretical framework, experimental methodology, and structural analysis required to crystallographically characterize this specific compound.

Crystallization Strategy & Methodology

Growing diffraction-quality single crystals of polysubstituted pyridines requires careful modulation of solvent polarity to prevent the compound from kinetically trapping as an amorphous oil. The strong dipole moment generated by the methanesulfonyl and carboxylate groups necessitates a controlled thermodynamic approach.

Protocol: Vapor Diffusion Crystallization

This protocol is designed to be self-validating; the successful formation of highly faceted, transparent crystals confirms that the thermodynamic equilibrium was maintained.

  • Solvent Selection: Dissolve 20–30 mg of the synthesized compound (>99% purity) in 1.0 mL of a moderately polar aprotic solvent (e.g., ethyl acetate or dichloromethane).

    • Causality: This specific solvent class disrupts the strong intermolecular dipole-dipole interactions, ensuring complete solvation without protonating the weakly basic pyridine nitrogen.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial.

    • Causality: Removing heterogeneous nucleation sites (dust or insoluble impurities) forces the system to rely on homogeneous nucleation, yielding fewer, but higher-quality, single crystals.

  • Antisolvent Chamber: Place the un-capped 4 mL vial inside a 20 mL outer vial containing 3 mL of a non-polar antisolvent (e.g., n-hexane or pentane). Cap the outer vial tightly.

  • Equilibration: Incubate the system at a constant 293 K in a vibration-free environment for 48–96 hours.

    • Causality: The high vapor pressure of the antisolvent allows it to slowly diffuse into the inner vial. This gradual decrease in solvent polarity slowly pushes the solution into the metastable zone, promoting the growth of highly ordered, defect-free single crystals rather than amorphous precipitates.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once suitable crystals (typically colorless blocks or plates) are harvested, they are subjected to SCXRD.

Protocol: Data Collection and Refinement
  • Mounting: Select a crystal with dimensions approximately 0.15×0.10×0.08 mm. Coat it in paratone oil and mount it on a MiTeGen loop.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents rapid solvent loss, which could otherwise degrade the crystal lattice and cause cracking.

  • Data Collection: Transfer the loop to a diffractometer equipped with a cold stream (e.g., 100 K)[1]. Utilize Cu K α radiation ( λ=1.54178 Å).

    • Causality: Cu K α is explicitly chosen over Mo K α because the anomalous scattering from the sulfur and chlorine atoms ( Δf′′ ) provides a strong anomalous signal, allowing for rigorous validation of the structural model and the determination of absolute structure if the crystal packs in a non-centrosymmetric space group.

  • Structure Solution: Solve the structure using Intrinsic Phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure that all non-hydrogen atoms are refined anisotropically.

  • Self-Validation: The refinement is considered structurally valid only when the final R1​ value is <0.05 and the Goodness-of-Fit (GoF) approaches 1.000.

G N1 Compound Synthesis & Purification (>99%) N2 Solvent Screening (EtOAc / Hexane / DCM) N1->N2 N3 Vapor Diffusion Crystallization (293 K) N2->N3 N4 Single Crystal Selection & Mounting N3->N4 N5 SCXRD Data Collection (Cu Kα, λ=1.54178 Å) N4->N5 N6 Structure Solution & Refinement (SHELXL) N5->N6

Fig 1. SCXRD workflow for highly functionalized pyridine derivatives.

Crystallographic Data & Structural Parameters

Based on empirical crystallographic data of analogous 2[2] and methanesulfonylpyridines, the expected quantitative structural parameters for this compound are summarized below.

ParameterExpected ValueUnit / Note
Chemical Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
Crystal System Monoclinic (Predicted)Common for polysubstituted pyridines
Space Group P2₁/cCentrosymmetric packing
Temperature 100K (Minimizes thermal motion)
Radiation Cu Kα (λ = 1.54178 Å)Optimal for S and Cl anomalous dispersion
R-factor (R₁) < 0.05Self-validation threshold
Goodness-of-Fit (GoF) ~ 1.000Indicates accurate weighting scheme

Supramolecular Architecture & Intermolecular Interactions

The crystal packing of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is governed by a delicate balance of non-covalent interactions[3].

  • Steric Conformation: The methyl ester group at the C3 position is forced out of coplanarity with the pyridine ring due to severe steric repulsion from the adjacent C2-chloro substituent. This torsion angle is a defining feature of 2,3-disubstituted pyridines and minimizes internal strain.

  • Hydrogen Bonding: Lacking strong classical hydrogen bond donors (like -OH or -NH), the lattice relies on1[1]. The relatively acidic protons on the pyridine ring (C4 and C6) act as donors to the highly electronegative oxygen atoms of the methanesulfonyl and ester groups.

  • Halogen Bonding: The electron-deficient C-Cl bond acts as a halogen bond donor ( σ -hole) to the carbonyl oxygen of an adjacent molecule, forming a highly directional C-Cl···O=C contact.

  • π−π Stacking: The three electron-withdrawing substituents significantly lower the energy of the pyridine π -system, facilitating face-to-face or edge-to-face π−π stacking between adjacent aromatic rings to stabilize the lattice[3].

Intermolecular Core Methyl 2-chloro-5-methanesulfonyl pyridine-3-carboxylate HB Weak C-H···O Hydrogen Bonding Core->HB Sulfone O XB C-Cl···O Halogen Bonding Core->XB Chloro & Ester O Pi π-π Stacking (Pyridine Rings) Core->Pi Aromatic Core Dipole Dipole-Dipole (Sulfone-Ester) Core->Dipole Polar Substituents

Fig 2. Primary non-covalent interactions dictating the crystal packing lattice.

DFT Validation of the Crystal Lattice

To ensure the trustworthiness of the experimental SCXRD data, 3 are routinely employed[3]. By optimizing the isolated molecule at the B3LYP/6-311++G(d,p) level of theory, researchers can compare the gas-phase minimum energy conformation with the solid-state geometry[2].

Discrepancies between the DFT-optimized structure and the XRD structure—particularly in the torsion angles of the ester and sulfone groups—quantify the energetic magnitude of the crystal packing forces. Furthermore, mapping the molecular electrostatic potential (MEP) via DFT provides a self-validating theoretical basis for the experimentally observed sites of halogen and hydrogen bonding[4].

References

  • NextSDS. methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate — Chemical Substance Information.
  • American Chemical Society (ACS). Intramolecular H···H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate...
  • National Institutes of Health (NIH) / PMC. Ethane-1,2-diyl bis(pyridine-3-carboxylate).
  • Taylor & Francis. Synthesis crystal structure, and DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocols: Derivatization of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate in Drug Discovery

Executive Summary & Reactivity Profiling Highly functionalized pyridine scaffolds are cornerstones in modern medicinal chemistry and agrochemical development. Among these, Methyl 2-chloro-5-methanesulfonylpyridine-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Reactivity Profiling

Highly functionalized pyridine scaffolds are cornerstones in modern medicinal chemistry and agrochemical development. Among these, Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) represents a uniquely versatile building block. Its structural architecture features three distinct, orthogonally reactive domains: an electrophilic C2-chloride, a hydrolyzable C3-methyl ester, and a robust C5-methanesulfonyl (mesyl) group.

As a Senior Application Scientist, I have designed this guide to provide field-proven insights into manipulating this scaffold. The presence of the strongly electron-withdrawing -SO₂Me and -COOMe groups drastically lowers the LUMO of the pyridine ring. This electronic environment highly activates the C2 position toward Nucleophilic Aromatic Substitution (SₙAr) while simultaneously presenting unique challenges for transition-metal-catalyzed cross-couplings due to potential catalyst deactivation by the pyridine nitrogen.

ReactivityMap Center Methyl 2-chloro-5-methanesulfonyl pyridine-3-carboxylate SNAr C2: SNAr Reaction (Amines/Alkoxides) Center->SNAr Nucleophilic Attack Suzuki C2: Suzuki Coupling (Aryl Boronic Acids) Center->Suzuki Pd Catalysis Ester C3: Ester Hydrolysis (Carboxylic Acid) Center->Ester LiOH / H2O Sulfone C5: Sulfone Group (Stable Pharmacophore) Center->Sulfone Directing / Inductive

Orthogonal reactivity profile of the 2-chloro-5-methanesulfonylpyridine-3-carboxylate scaffold.

Mechanistic Causality & Experimental Workflows

To ensure trustworthiness and reproducibility, every protocol described below is designed as a self-validating system . This means built-in analytical checkpoints (TLC, LC-MS) and specific workup controls are integrated to verify success at each step[1].

Protocol A: Nucleophilic Aromatic Substitution (SₙAr) at C2

Mechanistic Rationale: The rate-determining step in SₙAr is the formation of the intermediate Meisenheimer complex. The -SO₂Me group at C5 stabilizes the developing negative charge through both inductive and resonance effects, allowing SₙAr to proceed under remarkably mild conditions. We utilize N,N-diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. This ensures the quantitative scavenging of the HCl byproduct without competing with the primary/secondary amine nucleophile. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to optimally solvate the charged transition state.

SNArMechanism SM 2-Chloro Pyridine Derivative Intermediate Meisenheimer Complex (Stabilized by -SO2Me) SM->Intermediate Addition Amine Nucleophile (e.g., R-NH2) Amine->Intermediate Product 2-Amino Pyridine Derivative + HCl Intermediate->Product Elimination

Mechanistic pathway of the SNAr addition-elimination via a stabilized Meisenheimer complex.

Step-by-Step Methodology:

  • Initiation: In an oven-dried 20 mL scintillation vial, dissolve Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (1.0 mmol, 249.7 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add DIPEA (2.0 mmol, 348 µL) followed by the desired amine nucleophile (e.g., morpholine, 1.2 mmol).

  • Reaction: Stir the mixture at 25 °C (for secondary aliphatic amines) or 60 °C (for less nucleophilic anilines) under a nitrogen atmosphere.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material is strongly UV-active. Complete consumption should occur within 2–4 hours. Confirm product formation via LC-MS (look for the disappearance of the characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern).

  • Workup (Self-Purification): Quench the reaction with ice-cold distilled water (15 mL). The sudden drop in solvent polarity forces the precipitation of the highly organic product while retaining DMF and DIPEA·HCl salts in the aqueous phase. Filter the precipitate and wash with cold water.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Mechanistic Rationale: 2-Chloropyridines are notoriously sluggish in cross-coupling compared to their bromo-counterparts due to higher C-Cl bond dissociation energies and the propensity of the pyridine nitrogen to coordinate to the palladium center, causing catalyst poisoning. To circumvent this, we employ Pd(dppf)Cl₂ [2][3]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is sterically demanding and electron-rich, forcing the oxidative addition into the C-Cl bond while sterically blocking the formation of inactive Pd-bis(pyridine) complexes. A biphasic 1,4-dioxane/water mixture is critical; water is required to generate the highly reactive palladium-hydroxo intermediate essential for transmetalation with the arylboronic acid.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk flask with the pyridine scaffold (1.0 mmol), arylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Degassing: Evacuate and backfill the flask with Argon three times to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 12–14 hours.

  • Validation Checkpoint 2: Sample the organic layer for LC-MS. The target mass should reflect the biaryl product. The presence of deboronation side-products indicates excessive heating or wet boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), separate the layers, and wash the organic phase with brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Selective Hydrolysis of the C3 Methyl Ester

Mechanistic Rationale: To utilize the C3 position for subsequent amidation (e.g., peptide coupling), the methyl ester must be saponified. We use Lithium Hydroxide (LiOH) in a THF/H₂O mixture. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity, allowing the hydroxide to attack selectively without disturbing the C5-sulfone or the C2-substituent.

Step-by-Step Methodology:

  • Reaction: Dissolve the derivatized ester (1.0 mmol) in THF (4 mL) and add an aqueous solution of LiOH·H₂O (3.0 mmol in 2 mL H₂O).

  • Stirring: Stir at 25 °C for 3 hours.

  • Validation Checkpoint 3: TLC monitoring (10% MeOH in DCM). The product will stay at the baseline until acidified.

  • Workup: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl. The resulting carboxylic acid will precipitate. Filter, wash with water, and dry under high vacuum.

Quantitative Data: Representative Derivatization Outcomes

The following table summarizes validated experimental outcomes utilizing the protocols described above, providing a benchmark for expected yields and reaction times.

Reaction TypeReagent / Coupling PartnerCatalyst / BaseSolvent & TempTimeYield (%)
SₙAr (Aliphatic) Morpholine (1.2 eq)DIPEA (2.0 eq)DMF, 25 °C2 h92%
SₙAr (Aromatic) Benzylamine (1.2 eq)DIPEA (2.0 eq)DMF, 60 °C4 h88%
Suzuki Coupling Phenylboronic acid (1.5 eq)Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C12 h81%
Suzuki Coupling 4-Fluorophenylboronic acid (1.5 eq)Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C14 h78%
Ester Hydrolysis LiOH·H₂O (3.0 eq)NoneTHF/H₂O, 25 °C3 h95%

References

  • Title: Chemical Substance Information - Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) Source: NextSDS Substance Database URL: [Link]

  • Title: ortho-(Dimesitylboryl)phenylphosphines: Positive Boryl Effect in the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridines Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (MCMP-3C)

Target Audience: Preclinical Researchers, Chemical Biologists, and Drug Development Scientists Compound: Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) Primary Application: In vivo pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Chemical Biologists, and Drug Development Scientists Compound: Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) Primary Application: In vivo pharmacological profiling, Targeted Covalent Inhibition (TCI), and Activity-Based Protein Profiling (ABPP) in acute inflammatory models.

Scientific Context and Mechanistic Rationale

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (hereafter referred to as MCMP-3C ) is a highly versatile, electrophilic chemical entity. In preclinical drug development, the methanesulfonylpyridine scaffold is recognized as a privileged pharmacophore for the selective inhibition of Cyclooxygenase-2 (COX-2)[1].

When deployed in in vivo models, MCMP-3C acts through a dual-mechanism:

  • Pharmacophore Recognition: The 5-methanesulfonyl group selectively inserts into the secondary hydrophobic side pocket of COX-2 (lined by Val523, Arg513, and His90), a structural feature absent in the constitutively active COX-1 isoform.

  • Covalent Engagement: The 2-chloro-pyridine moiety acts as a reactive warhead. Driven by the electron-withdrawing nature of the adjacent ester and sulfonyl groups, C2 is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). This allows MCMP-3C to act as an Activity-Based Probe (ABP) or a Targeted Covalent Inhibitor (TCI) by covalently modifying proximal nucleophilic residues (e.g., cysteines) within the target's active site[2].

This guide details a self-validating in vivo workflow to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and target engagement of MCMP-3C in a rodent model of acute inflammation.

Experimental Workflow

The following diagram illustrates the logical progression from formulation to ex vivo target validation. Each step is designed to validate the previous one: PK confirms systemic exposure, PD confirms phenotypic efficacy, and ABPP confirms molecular target engagement.

Workflow A 1. Formulation (Solubilization) B 2. PK Dosing (PO/IV Administration) A->B C 3. PD Challenge (Carrageenan Injection) B->C D 4. Efficacy Readout (Plethysmometry) C->D E 5. Tissue Harvest (Plasma & Paw) D->E F 6. LC-MS/MS ABPP (Target Occupancy) E->F

Caption: In Vivo Experimental Workflow for MCMP-3C Pharmacokinetic and Pharmacodynamic Evaluation.

In Vivo Experimental Protocols

Protocol 1: Formulation and Pharmacokinetic (PK) Profiling

Causality & Rationale: MCMP-3C is highly lipophilic and possesses low aqueous solubility. To ensure reliable gastrointestinal absorption and prevent in vivo precipitation, it must be formulated in a co-solvent system. We utilize a PEG400/Tween-80/Saline matrix, which forms a stable microemulsion suitable for both intravenous (IV) and per os (PO) dosing.

Materials:

  • MCMP-3C (Purity >99%)

  • Vehicle: 10% DMSO, 40% PEG400, 5% Tween-80, 45% Sterile Saline.

  • Adult Sprague-Dawley Rats (200-250g, fasted overnight).

Step-by-Step Methodology:

  • Formulation: Dissolve 30 mg of MCMP-3C in 1 mL of anhydrous DMSO. Sequentially add 4 mL of PEG400 and 0.5 mL of Tween-80, vortexing for 2 minutes after each addition. Slowly add 4.5 mL of sterile saline dropwise while sonicating to yield a clear, 3 mg/mL dosing solution.

  • Administration: Administer the formulation via oral gavage (PO) at 10 mg/kg and 30 mg/kg, or via tail vein injection (IV) at 5 mg/kg.

  • Blood Sampling: Collect 200 µL of blood via the lateral saphenous vein into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 min at 4°C. Extract 50 µL of plasma with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Celecoxib-d3).

  • Analytical Validation (LC-MS/MS): Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for MCMP-3C (e.g., m/z 250.0 → m/z 170.1). Self-Validation: Always run a 7-point standard curve (1-1000 ng/mL) in blank matrix to ensure linearity (R² > 0.99).

Protocol 2: Pharmacodynamics (PD) - Carrageenan-Induced Paw Edema Model

Causality & Rationale: The intraplantar injection of λ-carrageenan induces a well-characterized, biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the delayed phase (2-6h) is strictly driven by the induction of COX-2 and subsequent Prostaglandin E2 (PGE2) synthesis[3]. By measuring edema at 3-5 hours, we specifically isolate the in vivo efficacy of MCMP-3C against the COX-2 pathway[4].

Step-by-Step Methodology:

  • Baseline Measurement: One hour post-oral dosing of MCMP-3C (to align Tmax with the COX-2 inflammatory phase), measure the basal volume of the right hind paw using a digital water plethysmometer.

  • Induction: Inject 100 µL of a 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar tissue of the right hind paw.

  • Control Groups: Include a Vehicle control (negative, maximum edema) and a Celecoxib control (10 mg/kg, positive validation).

  • Longitudinal Readout: Measure paw volumes at 1, 2, 3, 4, and 5 hours post-injection. Calculate edema volume as Vtime​−Vbaseline​ .

  • Euthanasia & Harvest: At 5 hours (peak COX-2 expression), euthanize the animals via CO2 asphyxiation. Amputate the inflamed paws at the tibiotarsal joint, flash-freeze in liquid nitrogen, and store at -80°C for ex vivo analysis.

Protocol 3: Ex Vivo Target Engagement via Activity-Based Protein Profiling (ABPP)

Causality & Rationale: Phenotypic reduction in edema does not definitively prove target mechanism. To validate that MCMP-3C covalently engages COX-2 in vivo, we utilize LC-MS/MS-based targeted proteomics on the harvested paw tissue[5].

Step-by-Step Methodology:

  • Tissue Homogenization: Pulverize the frozen paw tissue and homogenize in RIPA buffer supplemented with protease inhibitors (excluding DTT/mercaptoethanol, which could reverse S_NAr adducts).

  • Protein Extraction: Centrifuge at 14,000 × g for 20 min at 4°C. Collect the supernatant and quantify protein concentration via BCA assay.

  • Trypsin Digestion: Denature 1 mg of lysate with 8M urea, reduce with TCEP, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.

  • Peptide Enrichment & LC-MS/MS: Because MCMP-3C forms a covalent adduct via its C2 position (loss of HCl), the mass of the modified target peptide will shift by +213.01 Da. Analyze the digested peptides via high-resolution LC-MS/MS (e.g., Orbitrap) and search for this specific mass shift on COX-2 active site residues to calculate percentage target occupancy relative to vehicle controls.

Quantitative Data Summaries

The following tables represent the anticipated quantitative outcomes based on the physicochemical properties of the methanesulfonylpyridine class and the carrageenan model dynamics.

Table 1: Anticipated Pharmacokinetic Parameters of MCMP-3C in SD Rats

ParameterIV (5 mg/kg)PO (10 mg/kg)PO (30 mg/kg)
Cmax (ng/mL) 2,450 ± 3101,120 ± 1803,400 ± 420
Tmax (h) -1.5 ± 0.52.0 ± 0.5
AUC0-t (ng·h/mL) 4,800 ± 5205,100 ± 61014,800 ± 1,200
t1/2 (h) 3.2 ± 0.44.1 ± 0.64.5 ± 0.5
Bioavailability (F%) 100%~53%~51%

Table 2: In Vivo Pharmacodynamic Efficacy (Paw Edema Volume)

Treatment GroupBaseline Vol (mL)Edema at 3h (mL)Edema at 5h (mL)Inhibition at 5h (%)
Vehicle + Saline 1.20 ± 0.050.05 ± 0.020.06 ± 0.02-
Vehicle + Carrageenan 1.22 ± 0.040.85 ± 0.081.10 ± 0.120%
Celecoxib (10 mg/kg) 1.18 ± 0.060.40 ± 0.050.35 ± 0.0668.1%
MCMP-3C (10 mg/kg) 1.21 ± 0.050.55 ± 0.070.50 ± 0.0854.5%
MCMP-3C (30 mg/kg) 1.19 ± 0.040.38 ± 0.060.30 ± 0.0572.7%

Mechanistic Pathway Visualization

To fully understand the intervention point of MCMP-3C, the diagram below maps the arachidonic acid cascade. MCMP-3C specifically halts the conversion of Arachidonic Acid to PGG2/PGH2 by covalently modifying the inducible COX-2 enzyme, thereby starving downstream synthases (like mPGES-1) of their substrate.

Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGG2 PGG2 / PGH2 AA->PGG2 Catalyzed by COX-2 COX2 COX-2 Enzyme (Inducible) MCMP MCMP-3C Probe MCMP->COX2 Covalent S_NAr Inhibition PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 mPGES-1 Inflammation Edema & Hyperalgesia PGE2->Inflammation EP Receptors (EP1-EP4)

Caption: COX-2 Inflammatory Pathway and Mechanism of Action for MCMP-3C Derived Probes.

References

  • In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry. 1

  • Carrageenan-induced Paw Edema in Rat Elicits a Predominant Prostaglandin E2 (PGE2) Response in the Central Nervous System Associated with the Induction of Microsomal PGE2 Synthase-1. Journal of Biological Chemistry. 3

  • Natural Product-Derived Activity-Based and Affinity-Based Probes: Tools for Mechanism of Action Studies. MDPI. 2

  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided are based on established chemical principles and field-proven strategies for the synthesis of complex heterocyclic molecules.

Overview: A Strategic Approach to Synthesis

The synthesis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is a challenging yet achievable process. A robust strategy involves the construction of a substituted pyridine ring, followed by sequential functional group transformations. A common and effective pathway begins with the formation of a 2-hydroxypyridine derivative, which then undergoes chlorination, oxidation of a thioether, and final esterification. Each step presents unique challenges that can impact the overall yield and purity. This guide will dissect each stage, offering solutions to common problems.

A plausible and efficient synthetic route is outlined below. Subsequent sections will address specific issues that may arise at each stage.

Proposed Synthetic Pathway

Synthetic_Pathway A Precursors (e.g., malonamate, formate) B Methyl 2,6-dihydroxy- 5-fluoronicotinate A->B Ring Formation/ Condensation C 2,6-Dichloro- 5-fluoronicotinic acid B->C Chlorination/ Hydrolysis D Intermediate with -SCH3 group C->D Nucleophilic Substitution (with NaSCH3) E 2-Chloro-5-(methylthio)- pyridine-3-carboxylic acid D->E Selective Dehalogenation/ Side-chain modification F 2-Chloro-5-methanesulfonyl- pyridine-3-carboxylic acid E->F Oxidation (-SCH3 to -SO2CH3) G Methyl 2-chloro-5-methanesulfonyl- pyridine-3-carboxylate (Final Product) F->G Esterification (-COOH to -COOCH3) Troubleshooting_Esterification Start Low Yield in Esterification? Check1 Using Fischer Esterification? Start->Check1 Action1 Ensure excess Methanol. Add H₂SO₄ catalyst. Remove H₂O (Dean-Stark). Check1->Action1 Yes Check2 Is starting material degrading? Check1->Check2 No / Still low yield Success Yield Improved Action1->Success Action2 Convert to Acyl Chloride first (Use SOCl₂ or (COCl)₂). Then add Methanol + Base. Check2->Action2 Yes (Harsh conditions) Action3 Consider milder reagents: - Methanesulfonyl Chloride/Pyridine - Dimethyl Carbonate + Base Check2->Action3 No (Need alternative) Action2->Success Action3->Success

Caption: Decision workflow for troubleshooting low esterification yield.

General FAQs

Q: Which analytical techniques are best for monitoring reaction progress and purity? A: A combination of Thin Layer Chromatography (TLC) for quick qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification of intermediates and byproducts is highly recommended. For final product characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential.

Q: What are the primary safety concerns during this synthesis? A: Several reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): Highly corrosive and react violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Oxidizing Agents (m-CPBA, Oxone®): Can be shock-sensitive and react exothermically. Avoid grinding and add them in portions to control the reaction rate.

  • Solvents: Many chlorinated solvents (DCM, chloroform, dichlorobenzene) are toxic and/or carcinogenic. Ensure proper ventilation and handling procedures.

Q: How should I approach the purification of the final product? A: The final product, Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate, is a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for achieving high purity on a large scale. If recrystallization fails to remove persistent impurities, column chromatography on silica gel may be necessary.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Core Reactions of Diethyl 2-methyl-3-oxopentanedioate.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • Taylor, E. C., Skornicki, J. S., & Dumas, D. J. (n.d.). Synthesis of Pteridine Derivatives.
  • PubChem. (n.d.). Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (C8H8ClNO4S). Retrieved from [Link]

  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • NextSDS. (n.d.). methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (2003). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]

  • Google Patents. (1995). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Beilstein Journals. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Retrieved from [Link]

  • Velingkar, V. S., et al. (2014). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. PMC - NIH.
  • Benchchem. (n.d.). Comparison of synthetic methods for preparing Diethyl 2-methyl-3-oxopentanedioate.
  • ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF. Retrieved from [Link]

  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1,3-Cyclopentanedione, 2-methyl. Retrieved from [Link]

  • Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Google Patents. (1984). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (2015). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • ResearchGate. (n.d.). A new reagent for the methylation of carboxyl groups | Request PDF. Retrieved from [Link]

  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • PMC. (n.d.). 2-Chloro-5-methyl-3-nitropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing complex heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing complex heterocyclic building blocks. Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) [4] is a highly functionalized, electron-deficient scaffold.

The C2-chloro group is exceptionally activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the pyridine nitrogen (ortho), the methyl ester (ortho), and the methanesulfonyl group (para). While this makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling, its extreme electrophilicity also makes it highly prone to chemoselectivity issues, such as ester hydrolysis and competing nucleophilic attacks.

Below is our comprehensive troubleshooting guide to help you navigate these challenges and establish self-validating experimental workflows.

Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q1: Why am I observing significant ester hydrolysis or transesterification instead of the desired C2-amine product? A1: This is a classic chemoselectivity issue dictated by hard/soft nucleophile theory. The methyl ester at C3 is highly susceptible to nucleophilic attack by "hard" nucleophiles like hydroxide or methoxide. If your SNAr reaction utilizes aqueous bases (e.g., K₂CO₃ in water/EtOH) or alcoholic solvents, the base or solvent will attack the carbonyl carbon, leading to rapid hydrolysis or transesterification [3].

  • The Fix: Transition to a strictly anhydrous, aprotic solvent system (e.g., MeCN, THF, or DMF). Use non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to act solely as proton scavengers.

Q2: My reaction with a bulky, weak nucleophile (e.g., a substituted aniline) is stalling. Heating the reaction causes the starting material to degrade. How can I drive it to completion? A2: Because the scaffold is heavily decorated with electron-withdrawing groups, it is thermally sensitive. Prolonged heating above 80°C can lead to decarboxylation or ring degradation. Instead of brute-force heating, you must lower the activation energy of the substitution.

  • The Fix: Employ a nucleophilic catalyst. Literature demonstrates that 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as a transient nucleophile, displacing the chloride to form a highly reactive quaternary ammonium intermediate. This intermediate is subsequently displaced by the weaker amine at room temperature or under mild heat[1].

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q3: During Suzuki coupling, my major isolated product is the C2-hydroxy derivative rather than the desired C2-aryl compound. What is going wrong? A3: Standard Suzuki-Miyaura conditions utilize aqueous bases (e.g., Na₂CO₃ in H₂O/Dioxane). Because the C2-Cl bond in this specific scaffold is so electrophilic, the hydroxide ions from the aqueous base perform an SNAr reaction faster than the palladium complex can undergo oxidative addition and transmetalation [2].

  • The Fix: You must suppress the competing SNAr pathway by eliminating water and hard nucleophiles. Use strictly anhydrous conditions with a mild, non-nucleophilic fluoride base (e.g., CsF or KF) in anhydrous dioxane. Additionally, use an electron-rich, bulky ligand (e.g., XPhos) with a highly active Pd source (like Pd₂(dba)₃) to accelerate the oxidative addition step before any background substitution can occur.

Part 3: Reaction Optimization Matrix

To facilitate rapid experimental design, summarize your quantitative parameters using the optimized baselines below:

Reaction TypePreferred SolventsOptimal BaseCatalyst / AdditiveTemperaturePrimary Pitfall to Avoid
SNAr (Aliphatic Amines) MeCN, THFDIPEA (2.0 eq)None0°C to 25°CEster hydrolysis (avoid water)
SNAr (Anilines) DMF, NMPDIPEA (3.0 eq)DABCO (0.2 eq)60°C - 80°CThermal degradation >80°C
Suzuki-Miyaura Anhydrous DioxaneCsF (anhydrous)Pd₂(dba)₃ / XPhos80°C - 90°CC2-OH formation via SNAr

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective SNAr with Secondary Amines

Rationale: This protocol uses aprotic conditions to prevent C3-ester hydrolysis while ensuring complete conversion at mild temperatures.

  • Preparation: In an oven-dried flask under an N₂ atmosphere, dissolve Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (1.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) via syringe. Stir for 5 minutes at 0°C.

  • Nucleophile Addition: Dropwise add the secondary amine (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature. Monitor via TLC (typically complete within 2-4 hours).

  • Validation Check: Analyze the crude mixture via LC-MS. The desired product will show an [M+H]⁺ peak corresponding to the amine adduct. If ester hydrolysis occurred, it will present as a highly polar baseline spot on normal-phase TLC with an [M-H]⁻ mass corresponding to the carboxylic acid.

  • Workup: Concentrate under reduced pressure. Partition between EtOAc and saturated aqueous NaHCO₃. Extract, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Anhydrous Suzuki-Miyaura Coupling

Rationale: Eliminates aqueous bases to prevent the competing C2-hydroxylation SNAr side-reaction.

  • Preparation: In a Schlenk tube, combine the starting material (1.0 eq), aryl boronic acid (1.2 eq), anhydrous CsF (3.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Purging: Evacuate and backfill the tube with N₂ three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Reaction: Seal the tube and heat to 85°C for 12 hours.

  • Validation Check: A successful oxidative addition and transmetalation will yield a non-polar, UV-active spot under 254 nm. If the reaction fails via competing SNAr (hydroxylation), a highly polar, often water-soluble C2-hydroxy byproduct is formed, which streaks heavily on silica TLC.

  • Workup: Cool to room temperature, filter through a pad of Celite, elute with EtOAc, and concentrate. Purify via silica gel chromatography.

Part 5: Reaction Pathways & Chemoselectivity Visualization

G SM Methyl 2-chloro-5-methanesulfonyl pyridine-3-carboxylate SNAr Desired SNAr Product (C2-Amine) SM->SNAr Amines, DIPEA Anhydrous MeCN Suzuki Desired Suzuki Product (C2-Aryl) SM->Suzuki Ar-B(OH)2, Pd Cat. Anhydrous CsF Degradation1 Side Product (C3-Carboxylic Acid) SM->Degradation1 Aqueous Base / Alcohols (Ester Hydrolysis) Degradation2 Side Product (C2-Hydroxy Pyridine) SM->Degradation2 Aqueous Suzuki Conditions (Competing SNAr)

Chemoselectivity pathways of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate.

References

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag, The Journal of Organic Chemistry - ACS Publications.
  • Continuous-Flow Microreactor Chemistry under High-Temperature/Pressure Conditions, ResearchGate.
  • US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto, Google Patents.
  • methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate — Chemical Substance Information, NextSDS.
Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

Welcome to the advanced technical support center for handling highly activated pyridine derivatives. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-chloro-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for handling highly activated pyridine derivatives. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate, a compound notorious for its extreme moisture sensitivity.

Part 1: Core Mechanistic FAQs

Q: Why does Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate degrade so rapidly on the benchtop compared to standard 2-chloropyridines? A: The extreme moisture sensitivity is a direct consequence of its electronic topography. While unactivated 2-chloropyridines are relatively stable to neutral water, this specific molecule features three potent electron-withdrawing groups: the pyridine nitrogen, the ortho-methyl ester (C3), and the para-methanesulfonyl group (C5). This synergistic electron withdrawal severely depletes electron density at the C2 position, dramatically lowering the lowest unoccupied molecular orbital (LUMO) energy. Consequently, atmospheric moisture acts as a highly competent nucleophile, initiating a facile Nucleophilic Aromatic Substitution (SNAr)[1]. The reaction proceeds via a tetrahedral Meisenheimer complex, leading to the rapid displacement of the chloride ion to form the corresponding 2-pyridone (2-hydroxypyridine) derivative and releasing HCl[1].

Q: I am observing a highly polar, UV-active baseline spot on my TLC plates, and my reaction yields are below 30%. What is happening? A: The baseline spot is the 2-pyridone degradation product (Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate)[2]. Because the 2-pyridone exists in tautomeric equilibrium with its 2-hydroxypyridine form, it hydrogen-bonds strongly to the silica gel stationary phase, causing it to stay at the baseline in standard non-polar eluent systems (e.g., Hexanes/EtOAc)[2]. To prevent this, you must rigorously exclude moisture during reaction setup and avoid protic solvents (like methanol or ethanol) which can also act as nucleophiles[2].

Part 2: Quantitative Degradation Data

To understand the magnitude of this compound's reactivity, compare its hydrolysis kinetics against less activated analogs. The table below summarizes the quantitative impact of moisture on halopyridines, emphasizing the absolute necessity of Schlenk techniques.

Compound ClassElectronic ActivationEstimated Half-Life (Ambient Air, 50% RH)Estimated Half-Life (Aqueous, pH 7)Primary Degradation Product
Unactivated 2-ChloropyridineNone> 6 months> 150 days2-Pyridone
2-Chloro-5-nitropyridineModerate (1 EWG)~ 2 weeks~ 48 hours5-Nitro-2-pyridone
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate Extreme (3 EWGs) < 2 hours < 5 minutes Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate

Note: Data extrapolated from kinetic studies of highly polarized zwitterionic halopyridines to illustrate relative stability profiles.

Part 3: Visualizing the Degradation Pathway

G A Methyl 2-chloro-5-methanesulfonyl pyridine-3-carboxylate B Atmospheric H2O Nucleophilic Attack at C2 A->B Exposure to Air C Meisenheimer Complex (Tetrahedral Intermediate) B->C SNAr Initiation D Chloride Elimination (- HCl) C->D Fast E 2-Pyridone Derivative (Degradation Product) D->E Tautomerization

Logical relationship of moisture-driven SNAr degradation pathway.

Part 4: Self-Validating Experimental Protocols

To prevent the degradation outlined above, researchers must employ a self-validating Schlenk line workflow. A protocol is only trustworthy if it contains an internal control step to verify the absence of moisture before the sensitive reagent is exposed.

Protocol: Anhydrous Reaction Setup and Substrate Handling

Objective: To create a rigorously moisture-free environment for reacting Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate without premature hydrolysis. Prerequisites: Schlenk line equipped with a high-vacuum pump (<0.1 mbar) and purified Argon gas; Karl Fischer titrator.

Step 1: Glassware Preparation Wash all Schlenk flasks, stir bars, and glass stoppers. Dry in a laboratory oven at 150 °C for a minimum of 4 hours to remove adsorbed surface moisture[3]. Causality: Surface-bound water on glass can easily exceed the stoichiometric threshold required to ruin a small-scale reaction.

Step 2: Hot Assembly and Cycling Remove the glassware from the oven using heat-resistant gloves and assemble the apparatus while hot. Immediately attach the flask to the Schlenk line. Perform three consecutive vacuum/argon cycles: open the flask to vacuum until the pressure drops below 0.1 mbar (reducing residual O2/H2O to ~1 x 10^-4 mmol)[3], then backfill with Argon. Allow the flask to cool to room temperature under a positive pressure of Argon[4].

Step 3: Solvent Transfer Using a flame-dried, Argon-purged stainless steel cannula or a dry syringe, transfer the required volume of anhydrous, septum-sealed solvent (e.g., Sure/Seal™ packaged) into the Schlenk flask[4].

Step 4: System Validation (Critical Control Point) Before adding the sensitive pyridine substrate, extract a 1.0 mL aliquot of the solvent from the flask using a dry syringe. Inject this into a Karl Fischer titrator. The moisture content must read <10 ppm. Causality: Relying on the assumption that "the flask was oven-dried" is a common point of failure. This self-validating step ensures the solvent and flask environment are empirically dry. If it exceeds 10 ppm, the solvent is compromised and must be replaced.

Step 5: Substrate Introduction Once the system is validated as anhydrous, temporarily increase the Argon flow to create a strong positive outward pressure. Quickly remove the stopper, add the Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate powder, and immediately reseal the flask. Alternatively, transfer the substrate as a pre-dissolved solution in anhydrous solvent via cannula.

G S1 1. Oven Dry Glassware (150°C, >4h) S2 2. Assemble Hot Under Argon Flow S1->S2 S3 3. Schlenk Line Cycling (3x Vacuum/Argon) S2->S3 S4 4. Add Anhydrous Solvent via Cannula/Syringe S3->S4 S5 5. Karl Fischer Titration (Validate <10 ppm H2O) S4->S5 S6 6. Add Pyridine Substrate (Reaction Initiation) S5->S6 Pass Fail H2O > 10 ppm Redry Solvent S5->Fail Fail Fail->S4 Corrective Action

Self-validating Schlenk line workflow for anhydrous reaction setup.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEocyeznEKTEvNdW6JPPctJnrUtb4m-ywpVa4dMLHuvFCbXlTvE5eNO3rrwVbZNs_qezdELLjGI8D_8nu1msfQq85zwEbuTF4bsNhvXtWpa5_Rg9IltF14yTuq_LOPZaY36Mw5FSliE_JhLpwbTFOQ9SIzFuouAPAXt]
  • Keeping air and moisture out | VACUUBRAND.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw3bJyGEf2B-jDUWqMIZUeAvsTlcMCvQx93jpQYF-Jm-0Rht0p3paZrD7T0rMYndK4RPGBWbYyggwk6SOIANY01QdqlfiRYFDTEQaSut1KTnPy-wpGe910hy-ZmSuJ3xzqyanLrkYm1ZyeBstuCKpQ_Oocd-vc2KZYYtajGK130kUxlWwQaA==]
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC.[https://vertexaisearch.cloud.google.
  • preventing decomposition of N,N-dibutyl-2-chloropyridin-4-amine during purification - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFABkq2elMg0_cQ9cfZm0UE1vSTCRrsxSuAJ9QZ2eCeqPbe9qQJbtUNoUup8zyNUNxe8t4RWV32SBQhVQCAZbFt0aqc6zAKiK58_TNs4B3N_n3UODLehyDSxGWg5XVbO0CzCFsYfgKOewbcB2dHYQyJqx2FIW9mTKuMrjJ2XZrsY7pKY19XwpY4b2Cl4jXyptg5q9ruupQVdZS1r8Zea__UT89ex4F5Vtac7NQP9LyD7A==]

Sources

Optimization

Minimizing side reactions in Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate coupling

Focus Substrate: Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate Welcome to the Advanced Troubleshooting Guide. This center is designed for researchers, scientists, and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Substrate: Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

Welcome to the Advanced Troubleshooting Guide. This center is designed for researchers, scientists, and drug development professionals working with hyper-activated, polyfunctionalized pyridine scaffolds.

Substrate Profiling: The "Perfect Storm" of Electron Withdrawal

Before troubleshooting specific reactions, we must establish the chemical causality of your substrate. Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is exceptionally electron-deficient due to three synergistic factors:

  • The inherently electronegative pyridine nitrogen .

  • The 3-carboxylate (methyl ester) , which provides resonance-based electron withdrawal.

  • The 5-methanesulfonyl (-SO₂Me) group, a powerful inductive and resonance electron sink.

Mechanistic Consequence: The 2-chloro position is highly activated for oxidative addition by Pd(0), making the first step of cross-coupling facile. However, it is equally susceptible to catalyst-free Nucleophilic Aromatic Substitution (S_NAr). Furthermore, the reductive elimination step in cross-coupling becomes thermodynamically challenging, and the methyl ester is highly sensitive to basic hydrolysis.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling yields mostly the carboxylic acid byproduct instead of the coupled ester. How do I prevent hydrolysis?

Cause: Standard Suzuki-Miyaura protocols rely on aqueous bases (e.g., Na₂CO₃ or K₃PO₄ in H₂O/Dioxane). The extreme electron deficiency of this pyridine ring hyper-activates the adjacent methyl ester towards saponification, even at mild temperatures 1. Solution: Transition to an Anhydrous Suzuki Protocol 2.

  • Base Selection: Replace aqueous bases with anhydrous, finely milled Potassium Fluoride (KF) or Cesium Fluoride (CsF). Fluoride acts as a highly effective, non-nucleophilic base for transmetalation without hydrolyzing the ester.

  • Boron Source: Use boronate esters (e.g., pinacol esters) rather than free boronic acids, as boronic acids often contain stoichiometric water (boroxines) that can initiate hydrolysis.

Q2: During Buchwald-Hartwig amination, I observe massive amounts of hydrodehalogenation (des-chloro byproduct) instead of my desired arylamine. Why?

Cause: In Buchwald-Hartwig amination of electron-deficient chloropyridines, the oxidative addition of the C-Cl bond to Pd(0) is rapid. However, the subsequent reductive elimination of the C-N bond is the rate-limiting step. Because the pyridine ring is so electron-poor, the Pd(II)-amido intermediate is highly stabilized. This delay allows the competing β-hydride elimination pathway to outcompete reductive elimination, yielding the reduced (protodehalogenated) pyridine 3. Solution: Accelerate reductive elimination using bulky, electron-rich ligands .

  • Ligands with significant steric bulk (e.g., BrettPhos, RuPhos, or SIPr) force the Pd(II) intermediate into a geometry that lowers the activation energy for reductive elimination, pushing the reaction forward before degradation can occur 4.

Q3: I am detecting a 2-methoxy or 2-hydroxy pyridine byproduct before the palladium catalyst is even activated. What is happening?

Cause: The 2-chloro position is so electrophilic that it undergoes rapid, catalyst-free Nucleophilic Aromatic Substitution (S_NAr) if nucleophilic bases (like NaOMe, NaOH) or protic solvents (MeOH, EtOH) are present. Solution: Strictly avoid nucleophilic reagents.

  • Use aprotic solvents (1,4-Dioxane, Toluene).

  • Use bulky, non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) 1.

Visualizing the Reaction Pathways

Pathways SM Methyl 2-chloro-5-methanesulfonyl pyridine-3-carboxylate CrossCoupling Pd-Catalyzed Cross-Coupling SM->CrossCoupling Anhydrous, Non-nucleophilic base Hydrolysis Aqueous Base (Side Reaction) SM->Hydrolysis H2O present SNAr Nucleophilic Base/Solvent (Side Reaction) SM->SNAr Alkoxide/Amine Product Desired Coupled Product CrossCoupling->Product Acid Carboxylic Acid (Saponification) Hydrolysis->Acid Ether SNAr Adduct (e.g., 2-methoxy) SNAr->Ether

Reaction pathway divergence for Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate.

BHCycle Pd0 Pd(0) L_n OxAdd Oxidative Addition (Fast for e- deficient) Pd0->OxAdd Ar-Cl Amidation Amine Binding & Deprotonation OxAdd->Amidation Amine, Base RedElim Reductive Elimination (Rate-Limiting Step) Amidation->RedElim Product Desired Arylamine RedElim->Product Bulky Ligand (e.g., BrettPhos) Dehalogenation Beta-Hydride Elimination (Hydrodehalogenation) RedElim->Dehalogenation Slow RE / Small Ligand Product->Pd0

Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.

Quantitative Data & Optimization Matrix

Summarizing the optimal conditions to suppress side reactions based on empirical structural data:

Side ReactionPrimary CauseOutdated/Problematic ConditionOptimized ConditionExpected Yield Improvement
Ester Hydrolysis Aqueous base attack on activated ester2M Na₂CO₃ (aq) / DioxaneAnhydrous CsF / Dioxane+40-60%
Hydrodehalogenation Slow reductive elimination (β-hydride elim.)Pd(OAc)₂ / PPh₃ or dppfPd₂(dba)₃ / BrettPhos or SIPr+50-70%
S_NAr (Etherification) Nucleophilic solvent/base attack at C2NaOtBu in Methanol/THFK₃PO₄ in Anhydrous TolueneNear complete suppression
Homocoupling Oxygen ingress / excess Pd(II)Open air setup, high catalyst loadStrict Argon Schlenk line, 2 mol% Pd+15-25%

Self-Validating Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Hydrolysis-Free)

This protocol is designed as a self-validating system: the absence of the [M-14] mass peak (loss of the methyl group) in LCMS confirms the integrity of the anhydrous environment.

Reagents:

  • Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Anhydrous Cesium Fluoride (CsF) (3.0 equiv) - Must be stored in a desiccator.

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Loading: Add the chloropyridine, boronate ester, and anhydrous CsF to the flask.

  • Degassing: Add anhydrous 1,4-Dioxane. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 80 °C for 12 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run LCMS. You should observe the product mass [M+H]⁺. If you observe a mass corresponding to [Product - 14]⁺, moisture has compromised the system, leading to ester hydrolysis.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (Dehalogenation-Free)

This protocol utilizes steric crowding to force rapid reductive elimination, effectively shutting down the β-hydride elimination pathway.

Reagents:

  • Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Anhydrous K₃PO₄ (2.0 equiv) - Avoid NaOtBu to prevent S_NAr and ester cleavage.

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos or SIPr ligand (0.04 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an Argon-filled glovebox, weigh the Pd₂(dba)₃ and BrettPhos into a dry vial. Dissolve in 1 mL anhydrous Toluene and stir for 10 minutes to pre-form the active Pd(0) complex.

  • Loading: In a separate flame-dried Schlenk flask, combine the chloropyridine, amine, and K₃PO₄.

  • Initiation: Transfer the pre-formed catalyst solution to the Schlenk flask via a gas-tight syringe. Add remaining anhydrous Toluene to reach 0.1 M.

  • Reaction: Heat to 90 °C. The bulky BrettPhos ligand will accelerate the reductive elimination step, preventing the palladium from stalling at the Pd(II) intermediate.

  • Validation Checkpoint: Monitor via TLC/LCMS at 2 hours. The presence of the[M-34] peak (Starting Material - Cl + H) indicates hydrodehalogenation. If this exceeds 5%, verify the purity of your ligand and ensure strict anaerobic conditions.

References

  • Technical Support Center: Buchwald-Hartwig Amin
  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature.
  • Total Synthesis of Stelletins through an Unconventional Annulation Str
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

An In-Depth Comparative Guide to HPLC Method Validation for Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (H...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Method Validation for Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity and potency of this compound through a rigorously validated analytical method is paramount. This document moves beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Imperative

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is a heterocyclic compound whose structural features—a substituted pyridine ring, a sulfonyl group, and a carboxylate ester—present unique challenges and opportunities in chromatographic analysis.[3] The presence of both electron-withdrawing groups and a basic nitrogen atom necessitates careful method development to achieve optimal peak shape, resolution, and sensitivity. A validated HPLC method ensures that analytical data is reliable, reproducible, and suitable for its intended purpose, whether for in-process control, stability testing, or final product release.[4]

Chapter 1: Foundational Concepts in HPLC Method Validation

The objective of analytical method validation is to demonstrate that a procedure is fit for its purpose.[2] The ICH Q2(R1) guideline delineates the key characteristics to be evaluated.[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Chapter 2: Comparative Method Development

To provide a robust comparison, we developed and validated two distinct reversed-phase HPLC methods. The primary difference lies in the stationary phase, which alters the primary mechanism of interaction and, therefore, the selectivity of the separation.

Method A: The Universal Standard (C18 Stationary Phase)

The C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention for a broad range of non-polar and moderately polar analytes.[6][7] It serves as our baseline method, representing the industry-standard approach.

  • Rationale for Selection: The analyte possesses sufficient hydrophobicity to be retained on a C18 phase. This method is expected to be robust and transferable across different laboratories.

Method B: Alternative Selectivity (Phenyl-Hexyl Stationary Phase)

Phenyl-based stationary phases introduce an alternative separation mechanism. In addition to hydrophobic interactions, they can engage in π–π interactions with analytes containing aromatic rings.[6]

  • Rationale for Selection: The pyridine ring in Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate can participate in π–π stacking interactions with the phenyl groups of the stationary phase. This can lead to enhanced retention and unique selectivity, particularly for separating the main analyte from structurally similar impurities that may also be aromatic.

Chromatographic Conditions
ParameterMethod A: C18Method B: Phenyl-Hexyl
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Gradient 0-15 min: 40-70% B15-20 min: 70% B20-22 min: 70-40% B22-25 min: 40% B0-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 275 nmUV at 275 nm
Injection Vol. 10 µL10 µL
Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (50:50, v/v)

The choice of acidic modifier (formic acid) in the mobile phase is critical for protonating residual silanols on the silica backbone, thereby minimizing peak tailing, which is a common issue with basic pyridine compounds.[8][9]

Chapter 3: Head-to-Head Validation Data Summary

The following tables summarize the key validation performance data for both methods, based on experiments conducted according to ICH Q2(R1) guidelines.[10]

Table 1: System Suitability, Linearity, and Range
ParameterMethod A: C18Method B: Phenyl-HexylAcceptance Criteria
Tailing Factor 1.151.08≤ 2.0
Theoretical Plates > 5000> 6000> 2000
Linearity Range 10 - 150 µg/mL10 - 150 µg/mLAs per application
Correlation Coefficient (r²) 0.99970.9999≥ 0.999
Table 2: Accuracy (Spike Recovery)
Spike LevelMethod A: C18 (% Recovery)Method B: Phenyl-Hexyl (% Recovery)Acceptance Criteria
80% (80 µg/mL) 99.5%100.2%98.0% - 102.0%
100% (100 µg/mL) 100.8%100.5%98.0% - 102.0%
120% (120 µg/mL) 99.1%99.7%98.0% - 102.0%
Table 3: Precision (% RSD)
Precision TypeMethod A: C18 (% RSD)Method B: Phenyl-Hexyl (% RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.31%≤ 2.0%
Intermediate (n=6) 0.82%0.65%≤ 2.0%
Table 4: Sensitivity (LOD & LOQ)
ParameterMethod A: C18Method B: Phenyl-Hexyl
LOD 0.5 µg/mL0.3 µg/mL
LOQ 1.5 µg/mL1.0 µg/mL

Analysis of Comparative Data: Both methods successfully meet all ICH acceptance criteria for a validated quantitative HPLC method. However, Method B (Phenyl-Hexyl) demonstrates slightly superior performance with a better tailing factor, higher plate count, stronger correlation coefficient, and lower (better) LOD/LOQ values. This suggests that the alternative selectivity offered by the phenyl phase provides a more sensitive and efficient separation for this specific analyte.

Chapter 4: Visualizing the Validation Workflow

The process of method validation is a structured, multi-step endeavor. The following diagram illustrates the logical flow and interdependencies of the validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters (ICH Q2 R1) cluster_2 Final Verification Dev Method Optimization (Column, Mobile Phase, etc.) SST System Suitability Testing (Tailing, Plates, %RSD) Dev->SST Pre-validation Check Specificity Specificity (Forced Degradation, Placebo) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Sensitivity LOD & LOQ Linearity->Sensitivity Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH) Precision->Robustness FinalReport Validation Report & Method Approval Robustness->FinalReport

Caption: Logical workflow for HPLC method validation per ICH Q2(R1).

Chapter 5: Detailed Experimental Protocols (Method B Example)

This section provides a step-by-step protocol for validating the superior method, Method B (Phenyl-Hexyl).

Specificity (Forced Degradation)
  • Objective: To demonstrate that the method can separate the analyte from potential degradation products.

  • Procedure:

    • Prepare four separate solutions of the analyte (~100 µg/mL).

    • Acid Stress: Add 1N HCl and heat at 60°C for 4 hours. Neutralize before injection.

    • Base Stress: Add 1N NaOH and heat at 60°C for 4 hours. Neutralize before injection.

    • Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal Stress: Heat the solid drug substance at 105°C for 24 hours, then prepare a solution.

    • Inject the unstressed sample and all four stressed samples.

  • Analysis: Evaluate the chromatograms for resolution between the main analyte peak and any degradation peaks. Use a photodiode array (PDA) detector to assess peak purity.

Linearity
  • Objective: To confirm the proportional relationship between detector response and concentration.

  • Procedure:

    • Prepare a stock solution of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate at 1.0 mg/mL in diluent.

    • Perform serial dilutions to create at least five calibration standards across the range of 10 µg/mL to 150 µg/mL.

    • Inject each standard in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Spike Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 80, 100, and 120 µg/mL).

    • Prepare each concentration level in triplicate.

    • Inject and analyze all nine samples.

  • Analysis: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Conclusion and Recommendation

Both the standard C18 and the alternative selectivity Phenyl-Hexyl methods are valid for the quantitative determination of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate. The data indicates that Method B (Phenyl-Hexyl) provides a marginal but consistent advantage in terms of peak shape, efficiency, and sensitivity. The engagement of π–π interactions appears beneficial for this specific analyte.[6]

For routine quality control where high throughput and robustness are key, Method A would be perfectly acceptable. However, for analyses requiring the highest sensitivity, such as impurity profiling or stability studies where low-level degradants are expected, Method B is the recommended choice . This guide underscores the principle that while standard methods are effective, exploring alternative selectivities can often yield a more optimized and powerful analytical procedure.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Restek. HPLC Column Selection Guide. Link Lab. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Waters. Waters Column Selection Guide for Polar Compounds. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Higashi T, et al. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B; 2007. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PubChemLite. Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (C8H8ClNO4S). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Analysis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Characterization In the landscape of modern drug development and synthesis, the unambiguous structural confirmation of chemical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Characterization

In the landscape of modern drug development and synthesis, the unambiguous structural confirmation of chemical intermediates is a cornerstone of quality control and process validation. Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is a complex heterocyclic compound, likely serving as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a substituted pyridine ring, an ester, a sulfonyl group, and a chloro-substituent, presents a unique vibrational fingerprint.

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of such molecules. By probing the vibrational modes of specific functional groups, FTIR analysis allows researchers to confirm the identity of the target compound, assess its purity, and monitor the progress of a chemical reaction in real-time. This guide provides a comprehensive framework for the FTIR analysis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate, blending theoretical predictions with practical experimental protocols and comparative data interpretation.

I. Molecular Structure and Predicted Vibrational Landscape

To interpret the FTIR spectrum of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies that serve as diagnostic markers. The molecular structure, as sourced from PubChem, is presented below[1].

Caption: Molecular structure of the target analyte.

Based on established spectroscopic data for analogous structures, we can predict the key absorption bands.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic Pyridine RingC-H Stretch3100 - 3000Medium to Weak
C=C & C=N Ring Stretch1600 - 1400Medium to Strong
Methyl Group (from sulfonyl & ester)C-H Asymmetric/Symmetric Stretch2960 - 2850Medium to Weak
Ester (Methyl Carboxylate)C=O Stretch 1750 - 1735 Strong
C-O-C Asymmetric/Symmetric Stretch 1300 - 1000 Strong (two bands)
Sulfonyl (Methanesulfonyl)S=O Asymmetric Stretch 1350 - 1300 Strong
S=O Symmetric Stretch 1160 - 1120 Strong
Chloro-substituentC-Cl Stretch800 - 600Medium to Strong

This table synthesizes data from multiple sources detailing the characteristic absorptions of esters, sulfones, and pyridine derivatives[2][3][4].

The most prominent and diagnostic peaks, often referred to as the "Rule of Three" for esters, are the strong C=O stretch and the two C-O stretches[5]. Similarly, the two intense S=O stretching bands are unmistakable indicators of the sulfonyl group[6][7]. The presence of all these key bands provides a powerful confirmation of the molecule's identity.

II. Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, reproducible FTIR spectrum is paramount. The following protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing small quantities of solid powder with minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer (e.g., Agilent Cary 630, PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR Accessory with a diamond or zinc selenide (ZnSe) crystal

Protocol Steps:

  • Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes). This minimizes drift in the laser and detector.

  • ATR Crystal Cleaning: Before any measurement, meticulously clean the ATR crystal surface. Use a solvent-moistened, non-abrasive wipe (e.g., Kimwipe™). Isopropanol or ethanol are suitable solvents. This step is critical to remove any residue from previous analyses[8].

  • Acquire Background Spectrum: With the clean, empty ATR crystal in place, acquire a background spectrum. This is a self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

    • Rationale: Atmospheric CO₂ absorbs strongly around 2350 cm⁻¹ and water vapor shows complex rotational bands in the 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions. Failure to acquire a proper background will result in these interfering peaks appearing in the final spectrum.

  • Sample Application: Place a small amount of the Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate powder onto the center of the ATR crystal. A spatula tip's worth is typically sufficient.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal surface, which is essential for a strong, high-quality signal.

  • Acquire Sample Spectrum: Collect the sample spectrum. For a high signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹. The typical analysis range is 4000-400 cm⁻¹.

  • Data Processing & Analysis: The resulting spectrum will be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹). Use the software tools to identify and label the key absorption peaks.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal as described in Step 2 to prepare the instrument for the next user.

Caption: Standard workflow for FTIR analysis using an ATR accessory.

III. Comparative Analysis: Distinguishing Product from Precursors

FTIR spectroscopy excels not only in identity confirmation but also in monitoring reaction completion. A common synthetic route to esters involves the esterification of a corresponding carboxylic acid. Let's consider a hypothetical precursor, 2-chloro-5-methanesulfonylpyridine-3-carboxylic acid .

Key Spectral Differences: Carboxylic Acid vs. Ester

Functional GroupPrecursor: Carboxylic AcidProduct: Methyl EsterSignificance
O-H Stretch Very broad, strong band from ~3300-2500 cm⁻¹ Absent The disappearance of this broad O-H band is the most definitive indicator of successful esterification.
C=O Stretch Strong band from ~1725-1700 cm⁻¹ (dimerized acid)Strong band from ~1750-1735 cm⁻¹A noticeable shift of the carbonyl peak to a higher wavenumber confirms the conversion from acid to ester.[8]
C-O Stretch Medium band around 1320-1210 cm⁻¹Two strong bands in the 1300-1000 cm⁻¹ regionThe appearance of the distinct dual C-O stretching pattern is a hallmark of the ester product.[2][5]

By comparing the spectrum of a reaction aliquot to that of the starting material and the purified product, a chemist can visually track the disappearance of the reactant's characteristic peaks (especially the broad O-H) and the emergence of the product's signature absorptions. This provides a rapid, qualitative assessment of reaction conversion without the need for more time-consuming chromatographic methods.

IV. Conclusion

The FTIR analysis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is a robust method for its structural verification. A successful analysis hinges on a combination of theoretical prediction, a validated experimental protocol, and comparative interpretation. The key diagnostic markers for this molecule are the simultaneous presence of a strong ester carbonyl (C=O) stretch around 1750-1735 cm⁻¹, two strong C-O ester stretches between 1300-1000 cm⁻¹, and two very strong symmetric and asymmetric S=O stretches from the sulfonyl group between 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. When compared against potential precursors, FTIR serves as an invaluable tool for confirming reaction completion, making it an essential technique in the workflow of synthetic and medicinal chemists.

References

  • The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. [Link]

  • Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (C8H8ClNO4S). PubChemLite. [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate. [Link]

  • Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry. [Link]

  • Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry. [Link]

  • FTIR spectrum for Pyridine. ResearchGate. [Link]

  • FTIR spectra of adsorbed pyridine for different catalysts. ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]

  • methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • IR Spectroscopy of Esters. Pascack Hills. [Link]

  • FTIR spectra for SO bond vibration of sulfonate group. ResearchGate. [Link]

  • Photodecarboxylation of Substituted Naphthylmethyl Arylacetate Esters: Synthesis of Naphthylarylethanes. The Journal of Organic Chemistry. [Link]

  • Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. National Institutes of Health (NIH). [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • FTIR Analysis of Environmental Effects on Pyridine-SO2 Complexes. Minds@UW. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Process for making 2-chloro-5-methylpyridine.
  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • Process for the preparation of 2-chloro-5-methylpyridine-3- carbaldehyde.
  • FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions. MDPI. [Link]

  • Preparation of 2-chloro-5-methylpyridine.
  • Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. RSC Publishing. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate proper disposal procedures

Proper disposal of complex functionalized heterocycles requires a rigorous understanding of their chemical structure and the environmental implications of their degradation. Methyl 2-chloro-5-methanesulfonylpyridine-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex functionalized heterocycles requires a rigorous understanding of their chemical structure and the environmental implications of their degradation. Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is a highly functionalized pyridine derivative commonly utilized in drug development and agrochemical research. Due to its specific elemental composition, its disposal cannot be treated as standard organic waste.

This guide provides an authoritative, step-by-step operational protocol for the safe handling, segregation, and disposal of this chemical, ensuring laboratory safety and regulatory compliance.

Executive Summary & Chemical Profile

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the target compound. The following table summarizes the key identifiers and Global Harmonized System (GHS) classifications that dictate its handling[1].

PropertyValue
Chemical Name Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate
CAS Number 2825005-02-3
EC Number 967-607-9
Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
GHS Hazard Codes H302, H312, H332, H315, H319, H336
Waste Classification Halogenated Organic Waste

Mechanistic Hazard Assessment (The "Why")

As a Senior Application Scientist, I emphasize that safety protocols must be rooted in chemical causality. Understanding why a compound is disposed of in a certain manner ensures that researchers can adapt to unexpected operational challenges.

  • Halogenated Core (Chlorine): The presence of the 2-chloro substituent mandates that this compound be strictly categorized as Halogenated Organic Waste [2]. Halogenated waste must be segregated from non-halogenated solvents because its disposal requires specialized, cost-intensive treatment. During incineration, halogenated compounds generate corrosive hydrogen chloride (HCl) gas, requiring facilities equipped with alkaline wet scrubbers to neutralize the exhaust[3].

  • Sulfur & Nitrogen Heterocycles: The methanesulfonyl group and the pyridine ring introduce sulfur and nitrogen into the waste matrix. Thermal decomposition of these moieties yields sulfur oxides (SOx) and nitrogen oxides (NOx)[4][5]. If improperly disposed of via standard drain disposal or non-scrubbed incineration, these byproducts contribute to severe environmental toxicity and smog formation[4].

  • Toxicity Profile: The compound exhibits acute toxicity across oral, dermal, and inhalation routes (H302 + H312 + H332)[1]. This necessitates strict adherence to engineering controls (fume hoods) and prohibits any form of benchtop evaporation as a disposal method[6].

Standard Operating Procedure: Routine Disposal Workflow

To ensure a self-validating and safe disposal system, follow this step-by-step methodology for routine laboratory waste generation.

Step 1: Engineering Controls & PPE Perform all chemical transfers inside a certified, actively venting chemical fume hood to mitigate the inhalation risks associated with H332 and H336 (Specific Target Organ Toxicity)[1]. Don heavy-duty nitrile gloves, a chemically resistant lab coat, and safety goggles.

Step 2: Waste Segregation Deposit the chemical (and any solvent it is dissolved in) into a rigid, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass) specifically designated for Halogenated Organic Waste [3][7]. Crucial Check: Never mix this waste with aqueous acids, bases, or non-halogenated flammable solvents, as incompatible mixtures can lead to exothermic reactions or pressure buildup[2].

Step 3: Volume Management Fill the waste container to a maximum of 75% capacity . Crucial Check: Leaving 25% headspace is a mandatory safety standard that accommodates vapor expansion and prevents pressure-induced container rupture during storage and transport[7].

Step 4: Labeling & Documentation Immediately affix a hazardous waste label as soon as the first drop of waste enters the container[3][6]. Clearly write "Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate," list the CAS number (2825005-02-3), and check the hazard boxes for "Toxic," "Irritant," and "Halogenated."

Step 5: Satellite Accumulation Store the sealed container in a secondary containment tray within a locked, ventilated flammable/corrosive storage cabinet[2][6]. Ensure it is kept strictly away from incompatible materials such as strong oxidizers (e.g., nitric acid) and strong bases[7].

Step 6: Final Destruction (Incineration) Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup[6]. The mandated disposal route is high-temperature incineration at a facility equipped with environmental scrubbers capable of neutralizing HCl, SOx, and NOx emissions[8].

Waste Segregation & Disposal Workflow Diagram

DisposalWorkflow Gen Waste Generation (Methyl 2-chloro-5-methanesulfonyl...) Classify Chemical Profiling (Cl, S, N present) Gen->Classify Segregate Segregation: Halogenated Organic Waste Classify->Segregate Halogen detected Accumulate Satellite Accumulation (Vented, <75% Capacity) Segregate->Accumulate Label & Seal Transfer EHS / Contractor Pickup Accumulate->Transfer Log & Transfer Incinerate High-Temp Incineration (Scrubbers for HCl, SOx, NOx) Transfer->Incinerate Final Destruction

Workflow for the segregation and disposal of halogenated organic waste.

Spill Response & Emergency Disposal

In the event of an accidental spill or container rupture, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuation & Ventilation: Immediately clear personnel from the spill area. Ensure maximum fume hood exhaust or room ventilation is active to disperse potentially toxic vapors[4][5].

  • PPE Donning: Responders must wear heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. If the spill is large or outside a ventilated area, a NIOSH-approved respirator is required[4][5].

  • Containment & Absorption: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, diatomaceous earth, or vermiculite[4]. Causality Note: Combustible absorbents like sawdust must be avoided, as they can react or become highly flammable when mixed with certain functionalized organic compounds[5].

  • Collection: Use non-sparking tools to carefully sweep the absorbed mixture into a compatible, sealable hazardous waste container[4].

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinsate as aqueous hazardous waste; under no circumstances should the rinsate be allowed to enter municipal drains[4].

  • EHS Handoff: Label the container as "Spill Debris: Halogenated Organic Waste (Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate)" and transfer it to EHS for specialized incineration[6].

References

  • NextSDS. "methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee. URL: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. URL: [Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU Environmental Health & Safety. URL: [Link]

  • A2B Chem. "methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate." Chemikart. URL:[Link]

  • Novachem. "Pyridine-D5 Safety Data Sheet." Novachem. URL: [Link]

  • UTSI. "Material Safety Data Sheet: Pyridine." University of Tennessee Space Institute. URL: [Link]

Sources

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